2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
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Overview
Description
2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzoimidazo-thiazole core fused with a methoxyphenyl group and an aldehyde functional group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carboxylic acid.
Reduction: 2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Explored for its potential in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Potential lead compound for the development of new therapeutic agents
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may induce apoptosis by interacting with cellular pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share the core structure but may have different substituents, leading to variations in their chemical and biological properties.
Imidazo[2,1-b]thiazole derivatives: Similar core structure but without the benzo ring, leading to different reactivity and applications
Uniqueness
2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is unique due to the presence of the methoxyphenyl group and the aldehyde functional group, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research in medicinal chemistry and material science .
Properties
IUPAC Name |
2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c1-21-12-8-6-11(7-9-12)16-14(10-20)19-13-4-2-3-5-15(13)22-17(19)18-16/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHIOPXFEPCQMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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